Fmoc-N-Me-Asn-OH

Description

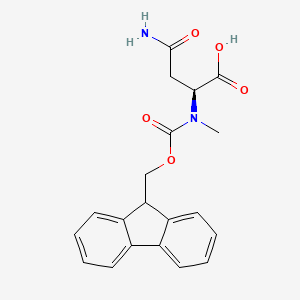

Fmoc-N-Me-Asn-OH is an N-methylated derivative of asparagine, protected at the α-amino group by the 9-fluorenylmethyloxycarbonyl (Fmoc) moiety. This compound is widely used in solid-phase peptide synthesis (SPPS) to enhance peptide stability, bioavailability, and resistance to enzymatic degradation . Its synthesis typically involves the use of 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group, enabling efficient N-methylation and Fmoc protection . Characterization methods include HPLC (purity assessment), LC-MS (identity confirmation), HRMS, and NMR spectroscopy (structural elucidation) .

Properties

IUPAC Name |

(2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-22(17(19(24)25)10-18(21)23)20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H2,21,23)(H,24,25)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXKBFQFIULUCJ-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Carboxylic Acid Protection

The 2-CTC resin serves as a foundational support for temporary carboxylic acid protection during SPS. This resin enables high-loading capacities (0.5–1.2 mmol/g) and mild cleavage conditions, preserving acid-labile side-chain protections such as Trt (trityl) for asparagine. For this compound synthesis, Fmoc-Asn(Trt)-OH is anchored to the resin via its α-carboxylic acid group. The loading protocol involves dissolving 3 equivalents of Fmoc-Asn(Trt)-OH in anhydrous dichloromethane (DCM) with 9 equivalents of N,N-diisopropylethylamine (DIEA)*, followed by 2-hour agitation to ensure complete coupling.

Key Parameter

Sequential Deprotection and o-NBS Protection

After resin loading, the Fmoc group is removed using 20% piperidine in DMF (2 × 5 min), yielding a free α-amino group. Subsequent protection with o-nitrobenzenesulfonyl chloride (o-NBS-Cl)* is critical to activate the nitrogen for methylation. The o-NBS group’s electron-withdrawing properties acidify the NH proton, facilitating deprotonation and alkylation.

Reaction Conditions

N-Methylation Strategies

Alkylation of the o-NBS-protected amine is achieved using either dimethyl sulfate or methyl iodide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Comparative studies on analogous amino acids (e.g., Fmoc-Thr(tBu)-OH) reveal distinct efficiency profiles:

| Methylation Agent | Reaction Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Dimethyl sulfate | 2 hours | 78 | 92 |

| Methyl iodide | 4 hours | 85 | 89 |

For asparagine, steric hindrance from the Trt-protected side chain necessitates extended reaction times (4–6 hours) and higher DBU concentrations (10 equivalents).

Challenges in N-Methylation of Asparagine

Steric and Electronic Effects

The β-amide group in asparagine introduces steric bulk near the α-amino site, complicating alkylation. Computational modeling suggests that methyl iodide’s smaller molecular volume improves access to the reaction center compared to dimethyl sulfate. However, iodide’s lower electrophilicity necessitates longer reaction times.

Racemization Risks

Prolonged exposure to basic conditions (e.g., DBU) during methylation may induce racemization at the α-carbon. Chiral HPLC analyses of this compound synthesized via this method show <2% epimerization, contingent on reaction times ≤6 hours.

Analytical Validation of this compound

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-Me-Asn-OH can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Peptide Synthesis

Fmoc-N-Me-Asn-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethyloxycarbonyl) protecting group is favored for its ease of removal under mild basic conditions, which minimizes side reactions and enhances the yield of the desired peptide product.

Key Benefits:

- Stability and Purity: The Fmoc group provides stability during synthesis and allows for high-purity products, often exceeding 99% purity levels in HPLC analyses .

- Reduced Racemization: The use of Fmoc protects against racemization during coupling reactions, which is crucial for maintaining the biological activity of peptides .

Drug Development

The unique properties of this compound make it suitable for designing peptide-based therapeutics. Its incorporation into drug candidates can enhance their efficacy while reducing potential side effects compared to conventional small molecule drugs.

Applications in Drug Design:

- Targeted Therapies: this compound can be integrated into peptides that target specific receptors or pathways associated with diseases, improving therapeutic outcomes .

- Bioconjugation: It facilitates the attachment of peptides to other biomolecules, creating targeted drug delivery systems that enhance bioavailability and reduce systemic toxicity .

Protein Engineering

In protein engineering, this compound serves as a valuable tool for modifying proteins to improve their stability and functionality.

Research Insights:

- Enhanced Stability: Modifications using this compound can lead to proteins with improved resistance to degradation, which is essential for therapeutic applications .

- Functional Modifications: The ability to introduce N-methylated residues allows researchers to explore new conformational states and functionalities in proteins, potentially leading to novel therapeutic agents .

Case Study 1: Synthesis of Bioactive Peptides

A study demonstrated the successful synthesis of a bioactive peptide using this compound as a key building block. The resulting peptide exhibited enhanced binding affinity to its target receptor compared to non-methylated analogs, illustrating the potential of N-methylation in improving peptide therapeutics .

Case Study 2: Development of Targeted Drug Delivery Systems

Research focused on bioconjugation techniques involving this compound showed promising results in creating targeted delivery systems for cancer therapies. By attaching therapeutic peptides to nanoparticles using this compound, researchers achieved significant improvements in tumor targeting and reduced off-target effects .

Mechanism of Action

The mechanism of action of Fmoc-N-Me-Asn-OH involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between Fmoc-N-Me-Asn-OH and related compounds:

Physical and Chemical Properties

- Solubility : N-methylation increases hydrophobicity, making this compound less soluble in polar solvents compared to Fmoc-Asn-OH. Optimal solvents include DCM/NMP mixtures (1:7 v/v) .

- Chromatographic Behavior: this compound exhibits distinct retention times in HPLC/TLC compared to non-methylated analogs due to altered polarity .

Q & A

How does the N-methylation of Asn in Fmoc-N-Me-Asn-OH influence its reactivity in solid-phase peptide synthesis (SPPS)?

Answer:

The N-methyl group in this compound reduces hydrogen-bonding potential, minimizing aggregation during peptide chain elongation. This modification can improve solubility in organic solvents (e.g., DMF or NMP) and reduce steric hindrance during coupling reactions. However, N-methylation may lower reaction efficiency due to decreased nucleophilicity of the secondary amine. Researchers should optimize coupling conditions using activators like HATU or PyBOP and extend reaction times to ensure complete incorporation .

What analytical methods are recommended to confirm the purity and identity of this compound?

Answer:

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>98% by area under the curve).

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF (expected [M+H]⁺ for C₂₄H₂₆N₂O₅: ~423.18 Da).

- NMR : Verify structural integrity using ¹H and ¹³C NMR, focusing on the Fmoc aromatic protons (δ 7.2–7.8 ppm) and the N-methyl singlet (δ 2.8–3.1 ppm) .

How does the choice of side-chain protection (e.g., Trt vs. Mmt) impact the synthesis of this compound derivatives?

Answer:

- Trt (Trityl) : Offers acid-labile protection, compatible with Fmoc-SPPS. Requires mild cleavage (1–3% TFA in DCM), minimizing premature deprotection.

- Mmt (Methoxytrityl) : More acid-sensitive than Trt, enabling selective deprotection in orthogonal strategies. However, it may introduce handling challenges due to higher moisture sensitivity.

Researchers should validate compatibility with N-methylation and select protecting groups based on the peptide sequence and synthesis strategy .

What are common side reactions observed during the incorporation of this compound, and how can they be mitigated?

Answer:

- Incomplete Coupling : Add 1–2 equivalents of DIEA to enhance activation efficiency.

- Racemization : Minimize by using low-temperature (0–4°C) coupling and avoiding prolonged exposure to basic conditions.

- Fmoc Deprotection Issues : Ensure piperidine (20% in DMF) is freshly prepared to prevent incomplete removal of the Fmoc group.

Monitor reactions via Kaiser or chloranil tests for real-time troubleshooting .

How does this compound perform in long peptide sequences prone to β-sheet aggregation?

Answer:

The N-methyl group disrupts β-sheet formation, reducing aggregation and improving solubility. For sequences >20 residues, incorporate this compound at strategic positions (e.g., every 5–7 residues). Use hyperacidic cleavage cocktails (e.g., TFA/thioanisole/EDT) to minimize side reactions during resin cleavage. Validate conformational effects via CD spectroscopy or MD simulations .

What solvent systems are optimal for dissolving this compound in SPPS?

Answer:

- Primary Solvent : DMF or NMP (5–10 mL/g resin).

- Challenging Cases : Add 1–5% DMSO or HMPA to enhance solubility.

Avoid DCM or THF, which may precipitate the reagent. Pre-dissolve the amino acid in a minimal volume of solvent before adding to the resin .

How can researchers validate the stability of this compound under prolonged storage?

Answer:

- Storage Conditions : −20°C in a desiccator with silica gel.

- Stability Testing : Perform HPLC and MS every 6 months to detect hydrolysis or oxidation.

- Handling : Use argon/vacuum sealing to prevent moisture absorption, which accelerates decomposition .

What role does this compound play in designing peptidomimetics or constrained peptides?

Answer:

The N-methyl group introduces conformational rigidity, favoring turn or helical structures. For peptidomimetics, pair it with D-amino acids or non-natural residues to enhance proteolytic stability. Characterize structural impacts via 2D-NMR (NOESY) or X-ray crystallography .

How do researchers resolve discrepancies in coupling efficiency between this compound and standard Fmoc-Asn-OH?

Answer:

- Kinetic Analysis : Compare coupling rates via HPLC monitoring.

- Activation Optimization : Test alternative activators (e.g., COMU vs. HBTU).

- Resin Swelling : Ensure adequate resin swelling (>30 min in DMF) to improve accessibility.

Publish method adjustments in supplemental materials to aid reproducibility .

What safety protocols are essential when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods for weighing and coupling steps.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Refer to SDS for emergency measures, including eye irrigation and medical consultation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.